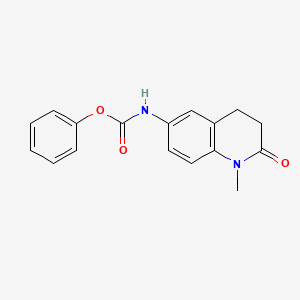

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate

Description

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate is a synthetic carbamate derivative featuring a tetrahydroquinoline core substituted with a methyl group at the 1-position and a phenyl carbamate moiety at the 6-position.

Properties

IUPAC Name |

phenyl N-(1-methyl-2-oxo-3,4-dihydroquinolin-6-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3/c1-19-15-9-8-13(11-12(15)7-10-16(19)20)18-17(21)22-14-5-3-2-4-6-14/h2-6,8-9,11H,7,10H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNUSWAACQEIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CCC2=C1C=CC(=C2)NC(=O)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate typically involves the condensation of 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline with phenyl isocyanate. The reaction is usually carried out in the presence of a base, such as triethylamine, under reflux conditions. The reaction mixture is then purified by recrystallization or column chromatography to obtain the desired product in high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like nitric acid (for nitration), bromine (for bromination), and sulfuric acid (for sulfonation) are typically employed.

Major Products Formed

Oxidation: Quinoline N-oxide derivatives.

Reduction: Alcohol derivatives.

Substitution: Nitro, bromo, and sulfonyl derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroquinoline compounds exhibit significant anticancer properties. For instance, the synthesis of phenyl carbamate derivatives has shown promise in inhibiting cancer cell proliferation. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and death .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including resistant strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Neuroprotective Effects

The compound's structure suggests potential neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that similar tetrahydroquinoline derivatives may protect neuronal cells from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's disease .

Synthesis and Derivative Development

The synthesis of this compound typically involves multi-step organic reactions that can be optimized for yield and purity. Variations in substituents on the phenyl ring can lead to derivatives with enhanced biological activity. For example, modifications to the carbamate moiety have been shown to improve solubility and bioavailability .

Case Study: Anticancer Evaluation

A study published in a peer-reviewed journal evaluated several derivatives of tetrahydroquinoline for their anticancer properties against breast cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity compared to the parent compound. This highlights the importance of structure-activity relationships in drug design .

Case Study: Antimicrobial Testing

In another investigation focused on antimicrobial efficacy, this compound was tested against clinical isolates of Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential as a lead compound for developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate with three key analogs, focusing on substituent effects, safety profiles, and crystallographic data where available.

Key Observations

Substituent Effects on Safety: The methyl and ethyl analogs (CAS:922130-67-4 and 921913-26-0) share stringent safety protocols (e.g., P210: avoiding ignition sources), suggesting inherent flammability or thermal instability due to their carbamate groups . The phenyl variant likely exhibits similar risks, though its larger aromatic substituent may increase lipophilicity and alter toxicity profiles.

Structural and Functional Diversity: highlights a sulfonamide derivative (2,4-dimethoxy-N-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)benzenesulfonamide) complexed with a kinase domain, demonstrating that modifications at the 6-position can enable specific protein interactions . This suggests that phenyl carbamate may have untapped bioactivity depending on its electronic and steric properties. A related compound in , (R)-N-(4-(1-methyl-2-oxo-tetrahydroquinolin-6-yl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide, incorporates the tetrahydroquinoline moiety into a larger scaffold, emphasizing the structural versatility of this core in drug design .

For example, Mercury’s "Materials Module" enables comparative studies of crystal structures, which could elucidate how phenyl substitution affects packing efficiency or solubility .

Biological Activity

Phenyl (1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)carbamate, also known by its CAS number 921913-62-4, is an organic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications based on existing research findings.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 296.32 g/mol. The compound features a quinoline moiety which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- DNA Intercalation : The quinoline structure allows the compound to intercalate with DNA, potentially disrupting replication and transcription processes.

- Enzyme Inhibition : The carbamate group can mimic natural substrates, inhibiting enzymes involved in critical cellular pathways.

Antimicrobial Properties

Research indicates that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. For instance, studies have shown that certain modifications enhance the efficacy against bacterial strains by disrupting cell wall synthesis and function .

Anti-inflammatory Effects

This compound has been investigated for its potential in treating autoimmune diseases. A related study demonstrated that a derivative showed significant efficacy in mouse models of rheumatoid arthritis by acting as an inverse agonist of RORγt, a key regulator in Th17 cell differentiation . This suggests potential applications in managing inflammatory conditions.

Neuroprotective Effects

The compound's ability to inhibit cholinesterases has been explored in the context of neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown promise in enhancing acetylcholine levels in the brain .

Case Studies

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from anthranilic acids and employing various coupling agents like dicyclohexylcarbodiimide (DCC). The process requires careful control of reaction conditions to ensure high yields and purity .

Q & A

Basic Questions

Q. What are common synthetic routes for preparing phenyl carbamate derivatives, and how can purity be validated?

- Methodological Answer : A typical synthesis involves reacting chloroformate derivatives (e.g., phenyl chloroformate) with amines under inert conditions. For example, phenyl carbamates can be synthesized via nucleophilic substitution of activated amines (e.g., 3,4-dimethoxyphenethylamine) with phenyl chloroformate in dichloromethane, yielding ~77% purity . Post-synthesis, purity is validated using HPLC (log k values for lipophilicity) and H NMR to confirm structural integrity. Crystallization in ethyl acetate or methanol is recommended to remove byproducts .

Q. How can structural ambiguities in phenyl carbamate derivatives be resolved?

- Methodological Answer : X-ray crystallography using programs like SHELX (for refinement) and ORTEP-3 (for visualization) is critical. For example, SHELXL refines small-molecule structures by optimizing hydrogen bonding patterns, while ORTEP generates thermal ellipsoid plots to visualize molecular geometry and intermolecular interactions . If crystallography fails, tandem MS and C NMR can identify functional groups like the carbamate carbonyl (δ ~150–155 ppm) .

Q. What stability challenges arise during storage of phenyl carbamate derivatives?

- Methodological Answer : Carbamates are prone to hydrolysis under acidic/basic conditions. Stability studies in DMSO or methanol at –20°C (monitored via HPLC) show decomposition rates <5% over 6 months. For moisture-sensitive derivatives, lyophilization and storage under argon are advised. Unexpected dimerization (e.g., via thermal decomposition) can occur; H NMR tracking of aromatic protons (e.g., δ 6.8–7.5 ppm) identifies such side reactions .

Q. Which spectroscopic techniques are optimal for characterizing carbamate functional groups?

- Methodological Answer : IR spectroscopy identifies the carbamate C=O stretch (~1700–1750 cm). NIR spectroscopy (1475 nm and 1960 nm bands) distinguishes carbamates from isocyanates in mixtures. For quantitative analysis, reverse-phase HPLC with UV detection (λ = 254 nm) resolves carbamate peaks from impurities .

Advanced Research Questions

Q. How can rhodium-catalyzed reactions leverage carbamates as directing groups for enantioselective synthesis?

- Methodological Answer : Carbamates act as traceless directing groups in Rh-catalyzed C–H olefination. For example, O-phenyl-N-methoxy carbamate directs ortho-alkenylation of phenols with 88:12 enantiomeric ratio (e.r.) using chiral Rh catalysts. Key parameters include NaOAc as a base in MeOH (25°C, 24 h). Post-reaction, chiral HPLC (e.g., Chiralpak IA column) quantifies enantioselectivity .

Q. How to address contradictory data in demetalation or decomposition pathways of phenyl carbamates?

- Methodological Answer : Contradictory decomposition products (e.g., dimers vs. isocyanates) require mechanistic studies. For instance, heating phenyl carbamates in toluene (110°C) may yield dimers (identified via HRMS and H NMR coupling patterns) instead of isocyanates. Computational modeling (DFT) of transition states clarifies reaction pathways, while variable-temperature NMR tracks intermediate formation .

Q. What strategies improve crystallographic refinement for carbamate-containing compounds with twinning or disorder?

- Methodological Answer : For twinned crystals, SHELXL’s TWIN and BASF commands refine scale factors and H-bonding networks. Disorder in the carbamate group is resolved using PART and SUMP restraints. Hydrogen-bonding graph-set analysis (via Platon ) identifies recurring motifs (e.g., rings) to validate packing models .

Q. How do solvent polarity and hydrogen-bonding networks influence carbamate reactivity in supramolecular assemblies?

- Methodological Answer : Solvent polarity (measured by Reichardt’s ) affects carbamate aggregation. In DMSO, intramolecular H-bonds dominate, reducing nucleophilicity. In apolar solvents (e.g., toluene), intermolecular H-bonds (e.g., N–H···O=C) drive dimerization. X-ray topology tools (e.g., Mercury ) map interaction fingerprints, while MD simulations (AMBER) predict solvent-dependent conformational changes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.